molecular formula C16H19N5O2S B7477551 N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B7477551
M. Wt: 345.4 g/mol
InChI Key: WPWVGKIULIQLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in gene expression regulation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, it has been shown to have anti-microbial properties, making it a potential treatment for infectious diseases.

Advantages and Limitations for Lab Experiments

N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. In addition, its potential applications in vivo have not been extensively studied, which can limit its usefulness in certain research areas.

Future Directions

There are several future directions for the research of N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of its potential applications in drug discovery and development. It is also important to further investigate its mechanism of action and potential applications in vivo. Finally, the development of more potent analogs of N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be synthesized using different methods. One of the most common methods involves the reaction of 2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid with cyclopentyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide in high yield and purity.

Scientific Research Applications

N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Its ability to inhibit certain enzymes and proteins has also been investigated, making it a promising compound for drug discovery and development.

properties

IUPAC Name

N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c22-14(19-15(23)18-12-6-4-5-7-12)10-24-16-20-17-11-21(16)13-8-2-1-3-9-13/h1-3,8-9,11-12H,4-7,10H2,(H2,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWVGKIULIQLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC(=O)CSC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

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